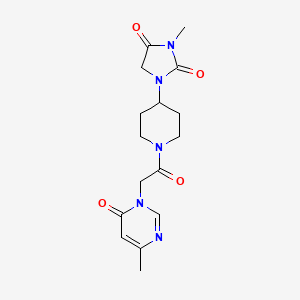

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-methyl-1-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-11-7-13(22)20(10-17-11)8-15(24)19-5-3-12(4-6-19)21-9-14(23)18(2)16(21)25/h7,10,12H,3-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVYPYMLRUZXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving several key reactions. One common method includes:

Formation of the pyrimidine derivative: : Starting from 4-methyl-6-oxopyrimidine, the compound undergoes acetylation to introduce the acetyl group.

Synthesis of piperidine intermediate: : The acetylated pyrimidine is then reacted with a piperidine derivative, creating a key intermediate.

Imidazolidine dione formation: : Finally, the intermediate is subjected to cyclization with appropriate reagents to form the imidazolidine dione moiety.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to increase yield and purity. This could include:

Catalyst optimization: : Using specific catalysts to enhance reaction efficiency.

Purification techniques: : Implementing advanced purification methods such as crystallization or chromatography to achieve high purity levels.

Reaction scaling: : Adapting laboratory-scale reactions to industrial-scale production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions:

Oxidation: : Can be oxidized to form corresponding N-oxides.

Reduction: : The carbonyl groups can be reduced to hydroxyl groups under mild conditions.

Substitution: : Halogenation and alkylation can occur at specific positions on the rings.

Common Reagents and Conditions

Oxidation: : Using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Utilizing reagents like alkyl halides in the presence of strong bases.

Major Products

Oxidation products: : Corresponding N-oxides.

Reduction products: : Hydroxyl derivatives.

Substitution products: : Halogenated or alkylated variants of the original compound.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

It serves as a tool in studying enzyme inhibition, particularly in pathways involving pyrimidine derivatives.

Medicine

Industry

The compound may be used in material science for developing advanced polymers or coatings with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by binding to specific enzymes or receptors, inhibiting their activity. It can interact with:

Enzymes: : Inhibiting key enzymes in metabolic pathways.

Receptors: : Modulating receptor activity, which can influence cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-(4-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(4-piperidinyl)urea

2-(4-methylpyrimidin-2-yl)-1-(4-piperidinyl)-1,3-propanedione

Highlighting Uniqueness

Compared to these similar compounds, 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has a distinctive imidazolidine dione moiety, which contributes to its unique reactivity and potential applications. This structural element provides enhanced binding affinity to certain biological targets and improved stability under various conditions, making it a valuable compound in scientific research and industrial applications.

It's like the Swiss Army knife of compounds—a multitude of potential in a single molecular package. Curious about its real-world applications?

Biological Activity

3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, with the chemical formula CHNO and CAS number 2176069-46-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple functional groups which may contribute to its biological activity. The key components of the structure are:

- Pyrimidine Ring : Known for various biological activities.

- Piperidine Moiety : Often associated with neuroactive compounds.

- Imidazolidine Dione : Contributes to the compound's stability and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 347.37 g/mol |

| CAS Number | 2176069-46-6 |

Antineoplastic Activity

Research indicates that derivatives of pyrimidine, including those similar to the structure of this compound, exhibit significant antineoplastic properties. A study utilizing in silico methods suggested that compounds with similar structures could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing pyrimidine and imidazolidine rings have been reported to exhibit antibacterial effects against various strains of bacteria. Preliminary tests indicated that modifications in the piperidine moiety could enhance this activity .

Neuropharmacological Effects

The piperidine component is associated with neuroactive properties. Research has shown that related compounds can act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated but suggest a promising area for further investigation.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound.

- Anticancer Screening :

- Antimicrobial Testing :

- Neuroactivity Assessment :

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Pyrimidine Substitution : Alterations at the 4-position of the pyrimidine ring can enhance antitumor activity.

- Piperidine Modifications : Variations in the piperidine nitrogen substituents influence both antimicrobial and neuropharmacological activities.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Pyrimidine substitution | Increased antitumor potency |

| Piperidine nitrogen changes | Enhanced neuroactivity |

Q & A

Q. What are the recommended methods for synthesizing 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione?

Answer: Synthesis typically involves multi-step organic reactions, including:

- Piperidine acylation: Reacting the piperidine core with a pyrimidinone-acetyl group under anhydrous conditions (e.g., DCM/DMF, 0–5°C) .

- Imidazolidine-2,4-dione formation: Cyclization via carbodiimide-mediated coupling or using urea derivatives under reflux .

Key parameters include solvent choice (polar aprotic solvents for intermediates) and temperature control to avoid side reactions. For reproducibility, use high-purity reagents and monitor reactions via TLC or HPLC.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Answer:

- NMR: Use - and -NMR to confirm the connectivity of the piperidine, pyrimidinone, and imidazolidine-dione moieties. Pay attention to coupling constants for stereochemical assignments .

- Mass spectrometry (HRMS): Validate molecular weight and fragmentation patterns, though molecular ion peaks may have low intensity (0.5–8% abundance), as seen in similar piperidine derivatives .

- IR spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm) and N–H vibrations (~3300 cm) to confirm functional groups .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:

- Quantum chemical calculations: Use density functional theory (DFT) to predict transition states and activation energies for acylation or cyclization steps. Compare computational results with experimental yields to refine synthetic routes .

- Reaction path search methods: Employ algorithms like the artificial force-induced reaction (AFIR) to identify low-energy pathways for piperidine functionalization .

- Machine learning: Train models on existing reaction data (e.g., solvent effects, temperature) to predict optimal conditions for novel analogs .

Q. What experimental strategies address discrepancies in biological activity data for this compound?

Answer:

- Dose-response validation: Replicate assays (e.g., IC measurements) across multiple cell lines or enzymatic systems to rule out cell-specific effects .

- Off-target profiling: Use kinome-wide screening or proteomics to identify unintended interactions that may explain contradictory results .

- Structural analogs: Synthesize derivatives with modified pyrimidinone or piperidine groups to isolate pharmacophoric contributions .

Q. How can thermal stability studies inform formulation strategies for this compound?

Answer:

- Thermogravimetric analysis (TGA): Determine decomposition temperatures under nitrogen/air atmospheres to identify safe storage conditions .

- Differential scanning calorimetry (DSC): Characterize polymorphic transitions or melting points, which influence solubility and bioavailability .

- Accelerated stability testing: Expose the compound to elevated humidity/temperature (e.g., 40°C/75% RH) and monitor degradation via HPLC-MS .

Methodological Considerations

Q. How should researchers design experiments to analyze reaction kinetics for this compound?

Answer:

- Pseudo-first-order conditions: Use excess reagents (e.g., acylating agents) to simplify rate law determination .

- In-situ monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation in real time .

- Statistical design of experiments (DoE): Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) and optimize yields .

Q. What strategies mitigate solubility challenges in biological assays?

Answer:

- Co-solvent systems: Use DMSO-water mixtures (<1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug approaches: Modify the imidazolidine-dione ring with ester or phosphate groups to improve permeability .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to bypass solubility limitations .

Data Interpretation and Validation

Q. How can researchers validate conflicting mass spectrometry data for this compound?

Answer:

- Cross-validation: Compare ESI-MS with MALDI-TOF to confirm molecular ion peaks, as low-intensity signals in ESI may arise from ionization inefficiency .

- Isotopic labeling: Synthesize - or -labeled analogs to distinguish fragmentation artifacts from true molecular ions .

- High-resolution MS: Use HRMS (resolution >30,000) to resolve isobaric interferences and confirm elemental composition .

Q. What statistical methods resolve variability in SAR studies for derivatives?

Answer:

- Multivariate analysis: Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural features (e.g., logP, polar surface area) with activity .

- Bootstrapping: Resample biological assay data to estimate confidence intervals for IC values and identify outliers .

- QSAR modeling: Train regression models on a library of analogs to predict activity trends and prioritize synthesis .

Advanced Mechanistic Studies

Q. How can isotopic tracing elucidate the metabolic fate of this compound?

Answer:

- -labeling: Radiolabel the pyrimidinone ring and track metabolites via scintillation counting or autoradiography in hepatocyte models .

- Stable isotopes (e.g., , ): Use LC-MS/MS to identify phase I/II metabolites and quantify metabolic stability .

- CYP450 inhibition assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. What in silico tools predict binding modes with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Glide to model interactions with kinases or GPCRs, focusing on hydrogen bonds with the dione moiety .

- Molecular dynamics (MD): Simulate binding stability over 100+ ns trajectories to assess conformational flexibility .

- Free energy calculations: Apply MM-PBSA or FEP+ to estimate binding affinities for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.